molecular formula C10H20N4O2 B5664159 N,N'-[1,4-piperazinediylbis(methylene)]diacetamide

N,N'-[1,4-piperazinediylbis(methylene)]diacetamide

Cat. No. B5664159
M. Wt: 228.29 g/mol
InChI Key: FTOIQETWKTXAHC-UHFFFAOYSA-N
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Description

Synthesis Analysis N,N'-[1,4-piperazinediylbis(methylene)]diacetamide and related compounds have been synthesized through various chemical pathways. For instance, certain piperazine derivatives were synthesized through reactions involving components like 2-nitrobenzylchloride and piperazine, leading to compounds with potential therapeutic applications against diseases such as glioblastoma due to their cytotoxic properties (Keypour et al., 2017).

Molecular Structure Analysis The molecular structure of piperazine derivatives, including N,N'-[1,4-piperazinediylbis(methylene)]diacetamide, has been characterized through various analytical techniques. For example, a new derivative of 2,5-piperazinedione was characterized by elemental analysis, IR, 1H NMR, and single-crystal X-ray diffraction, revealing detailed information about its crystal structure and molecular conformation (Zhang et al., 2007).

Chemical Reactions and Properties Piperazine derivatives exhibit a range of chemical reactions and properties, including their formation into various complexes and reactions with different chemical agents. The new diamine 2,2'-(piperazine-1,4-diylbis(methylene))dianiline was synthesized and its corresponding Mn(II) and Zn(II) macrocyclic Schiff-base complexes were prepared, showing significant cytotoxic and antibacterial properties (Keypour et al., 2017).

Physical Properties Analysis The physical properties of piperazine derivatives, such as solubility and crystalline structure, have been explored in studies, providing insights into their pharmaceutical potential. For example, one study discussed the enhanced aqueous solubility of a piperazine-containing compound, which is crucial for its oral absorption and bioavailability (Shibuya et al., 2018).

Chemical Properties Analysis The chemical properties, including reactivity and stability of piperazine derivatives, play a significant role in their potential as therapeutic agents. The synthesis of certain compounds demonstrates their reactivity, leading to products with significant anticancer and antibacterial activities, which is vital for their application in medical research and treatment (Mehta et al., 2019).

properties

IUPAC Name

N-[[4-(acetamidomethyl)piperazin-1-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2/c1-9(15)11-7-13-3-5-14(6-4-13)8-12-10(2)16/h3-8H2,1-2H3,(H,11,15)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOIQETWKTXAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCN1CCN(CC1)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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